(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid
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Overview
Description
(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features an acetamido group, a dioxolane ring, and a propanoic acid moiety, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid typically involves multiple steps, including the formation of the dioxolane ring and the acetamido group. One common method involves the use of (1,3-dioxolan-2-ylmethyl)magnesium bromide in a Grignard reaction to introduce the dioxolane moiety . The acetamido group can be introduced through acylation reactions using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the dioxolane ring may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}butanoic acid: Similar structure with a butanoic acid moiety.
(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}pentanoic acid: Contains a pentanoic acid group instead of propanoic acid.
Uniqueness
The unique combination of the acetamido group, dioxolane ring, and propanoic acid moiety in (2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid distinguishes it from other similar compounds. This specific arrangement of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
CAS No. |
2763740-90-3 |
---|---|
Molecular Formula |
C11H17NO7 |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
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